2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that features a bromophenyl group, an imidazole ring, and a thioether linkage
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide” are currently unknown
Mode of Action
It is known that the compound has been synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the bromophenyl group and the thioether linkage. The final step involves the acylation of the intermediate with isopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Azide or cyanide-substituted derivatives.
Scientific Research Applications
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- 2-((5-(4-methylphenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Uniqueness
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3OS/c1-4-20-14(12-5-7-13(17)8-6-12)9-18-16(20)22-10-15(21)19-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVVMFTPDLQNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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